molecular formula C4H5Br2N3O B8007414 2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol

2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol

Cat. No.: B8007414
M. Wt: 270.91 g/mol
InChI Key: PLPVWIVUAGAMLV-UHFFFAOYSA-N
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Description

2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms and an ethan-1-ol group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield dibromo-1H-1,2,4-triazole. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New triazole derivatives with various functional groups.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Dihydrotriazole derivatives.

Scientific Research Applications

2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. The bromine atoms and the triazole ring can interact with biological targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound without the bromine atoms and ethan-1-ol group.

    3,5-Dibromo-1H-1,2,4-triazole: Similar structure but lacks the ethan-1-ol group.

    2-(1H-1,2,4-Triazol-1-yl)ethan-1-ol: Similar structure but lacks the bromine atoms.

Uniqueness

2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol is unique due to the presence of both bromine atoms and the ethan-1-ol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications[4][4].

Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3O/c5-3-7-4(6)9(8-3)1-2-10/h10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPVWIVUAGAMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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